molecular formula C8H17NO3S B1385710 (1-Ethanesulfonyl-piperidin-4-yl)-methanol CAS No. 1082811-96-8

(1-Ethanesulfonyl-piperidin-4-yl)-methanol

Cat. No.: B1385710
CAS No.: 1082811-96-8
M. Wt: 207.29 g/mol
InChI Key: FYUWSUALCIMBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ethanesulfonyl-piperidin-4-yl)-methanol is a chemical compound that has garnered significant attention due to its unique physical and chemical properties. It is characterized by the presence of a piperidine ring substituted with an ethanesulfonyl group and a methanol moiety. This compound is of interest in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethanesulfonyl-piperidin-4-yl)-methanol typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, forming the ethanesulfonyl-piperidine intermediate. This intermediate is then subjected to reduction to yield the final product, this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: (1-Ethanesulfonyl-piperidin-4-yl)-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Ethanesulfonyl-piperidin-4-yl)-methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Ethanesulfonyl-piperidin-4-yl)-methanol involves its interaction with specific molecular targets. The ethanesulfonyl group is known to interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

Uniqueness: (1-Ethanesulfonyl-piperidin-4-yl)-methanol is unique due to the presence of both the ethanesulfonyl and methanol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other piperidine derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

(1-ethylsulfonylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUWSUALCIMBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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